molecular formula C18H13NO B8243373 2-(9H-Carbazol-9-yl)phenol

2-(9H-Carbazol-9-yl)phenol

Cat. No.: B8243373
M. Wt: 259.3 g/mol
InChI Key: BNWYJOAUDHQFBK-UHFFFAOYSA-N
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Description

2-(9H-Carbazol-9-yl)phenol is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their versatile functionalization, excellent electrical and electrochemical properties, good environmental stability, and unique optical properties . The compound consists of a phenol group attached to a carbazole moiety, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9H-Carbazol-9-yl)phenol typically involves the reaction of 9H-carbazole with phenol under specific conditions. One common method is the oxidative polymerization of 4-(9H-carbazol-9-yl)phenol using oxidants such as sodium hypochlorite (NaOCl) or ferric chloride (FeCl3) in an aqueous alkaline medium . The reaction conditions, including temperature, pH, and concentration of the oxidants, play a crucial role in determining the yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale oxidative polymerization processes. The use of ferric chloride as an oxidant in chloroform is a common method due to its efficiency and cost-effectiveness . The reaction is typically carried out at room temperature, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(9H-Carbazol-9-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(9H-Carbazol-9-yl)phenol involves its interaction with molecular targets and pathways. The compound’s carbazole moiety is known for its excellent hole-transport ability, which makes it suitable for use in electronic devices . The phenol group can undergo various chemical reactions, allowing for further functionalization and modification of the compound’s properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(9H-Carbazol-9-yl)phenol is unique due to its combination of a phenol group and a carbazole moiety, which imparts distinct chemical and physical properties. Its versatility in functionalization and excellent electrical and optical properties make it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

2-carbazol-9-ylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO/c20-18-12-6-5-11-17(18)19-15-9-3-1-7-13(15)14-8-2-4-10-16(14)19/h1-12,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNWYJOAUDHQFBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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